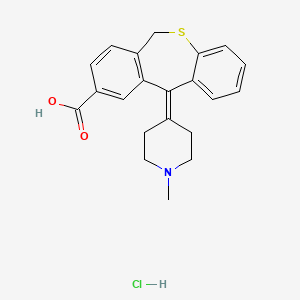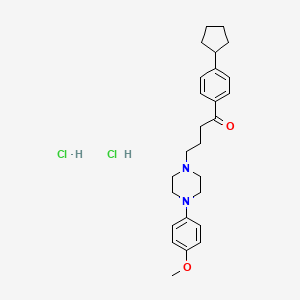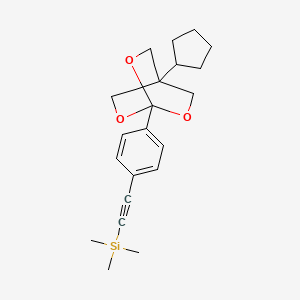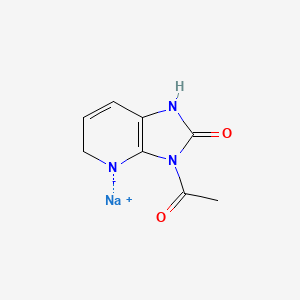
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole ring and multiple chloro and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloropropanoyl chloride with 2,1-benzisothiazol-3(1H)-amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with 3-chloropropanamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives. Substitution reactions result in the replacement of chloro groups with the nucleophilic functional groups .
Scientific Research Applications
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
- 2,1-Benzisothiazol-3(1H)-ylidene derivatives
Uniqueness
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide stands out due to its dual functional groups (chloro and oxo) and the presence of the benzisothiazole ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
148174-23-6 |
|---|---|
Molecular Formula |
C13H12Cl2N2O2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-chloro-N-[1-(3-chloropropanoyl)-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-7-5-11(18)16-13-9-3-1-2-4-10(9)17(20-13)12(19)6-8-15/h1-4H,5-8H2 |
InChI Key |
AVXOPMCWKHAVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)CCCl)SN2C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


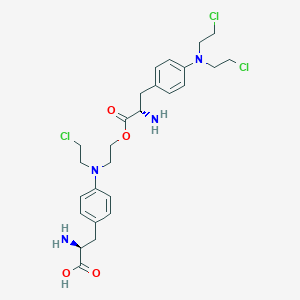
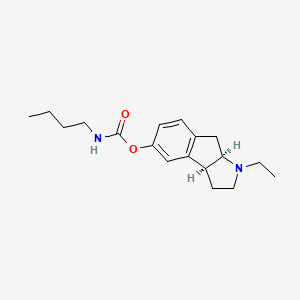
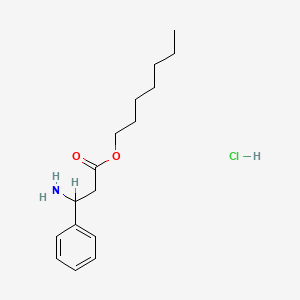

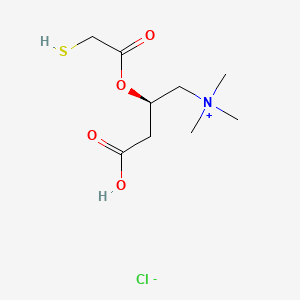
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
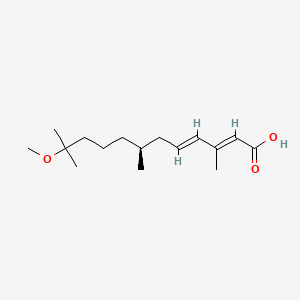
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
